

Application Notes and Protocols: Preparation of Y-29794 Stock Solution with DMSO

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Compound of Interest

Compound Name:	Y-29794
CAS No.:	129184-48-1
Cat. No.:	B1196425

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Abstract

This document provides a detailed protocol for the preparation of a stock solution of **Y-29794**, a potent prolyl endopeptidase (PREP) inhibitor, using dimethyl sulfoxide (DMSO). **Y-29794** has been shown to inhibit the IRS1-AKT-mTORC1 survival signaling pathway, making it a compound of interest in cancer research, particularly in triple-negative breast cancer.^{[1][2]}

Adherence to proper preparation and storage techniques is crucial for ensuring the stability and efficacy of the compound in downstream applications. This guide also outlines the key signaling pathway affected by **Y-29794** and provides a general workflow for its use in cell-based assays.

Y-29794: Chemical Properties and Solubility

Y-29794 is a non-peptide, orally active, and specific inhibitor of prolyl endopeptidase (PREP). The following table summarizes its key chemical properties.

Property	Value	Reference
Compound Name	Y-29794 Tosylate	[3]
Molecular Weight	590.86 g/mol	[3]
CAS Number	143984-17-2	[3]
Appearance	White to off-white solid	[3]
Solubility in DMSO	50 mg/mL (84.62 mM)	[3]

Experimental Protocol: Preparation of a 10 mM Y-29794 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Y-29794** Tosylate in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.

Materials:

- **Y-29794** Tosylate powder
- Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile, DNase/RNase-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
- Calibrated analytical balance
- Calibrated micropipettes and sterile filter tips
- Vortex mixer
- Optional: Sonicator

Procedure:

- **Pre-handling Preparation:** Before opening, bring the vial of **Y-29794** Tosylate powder to room temperature to prevent condensation of moisture.

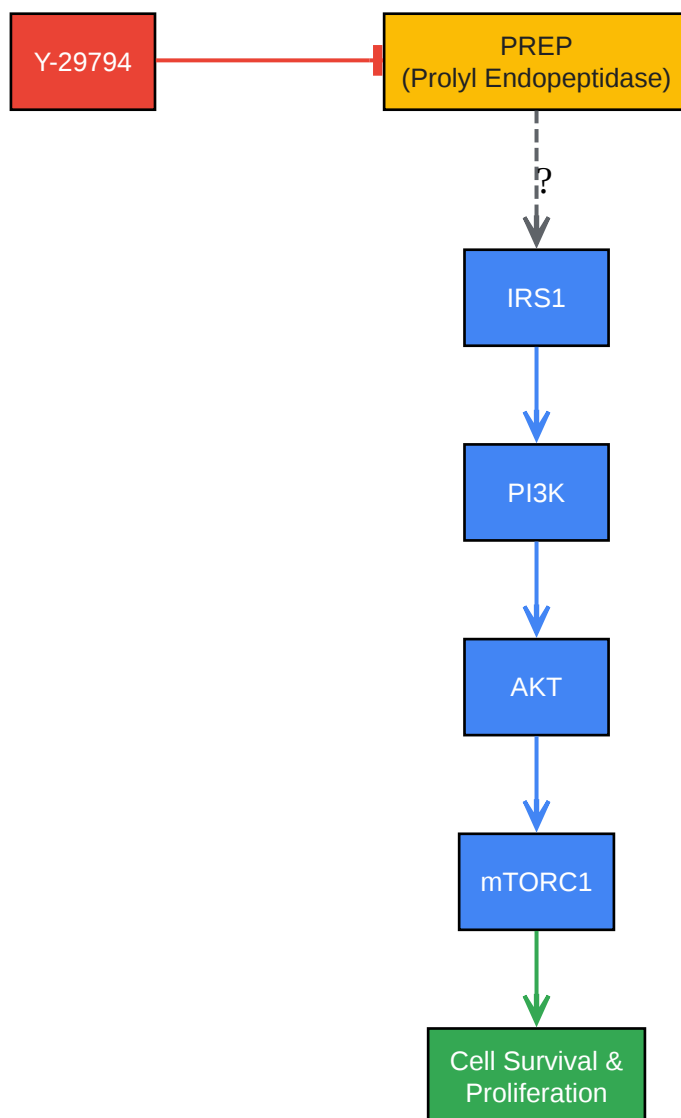
- Weighing the Compound:
 - Tare a sterile microcentrifuge tube on a calibrated analytical balance.
 - Carefully weigh out 5.91 mg of **Y-29794** Tosylate powder into the tared tube.
 - Calculation: To prepare a 10 mM (0.010 mol/L) solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 590.86 \text{ g/mol} = 5.9086 \text{ mg}$ (approximately 5.91 mg)
- Adding the Solvent:
 - Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Y-29794** powder.
- Dissolution:
 - Cap the tube securely and vortex the solution for 1-2 minutes until the solid is completely dissolved.
 - Visually inspect the solution to ensure there are no visible particles. If the compound is difficult to dissolve, sonication for 5-10 minutes in a water bath may be beneficial.[\[4\]](#)[\[5\]](#)
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 μL , 20 μL , or 50 μL) in sterile microcentrifuge tubes.
 - Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Properly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling **Y-29794** and DMSO.
- Handle **Y-29794** powder in a chemical fume hood to avoid inhalation.
- DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.^[6] Handle with care.
- Dispose of all waste materials according to your institution's guidelines.

Signaling Pathway and Experimental Workflow

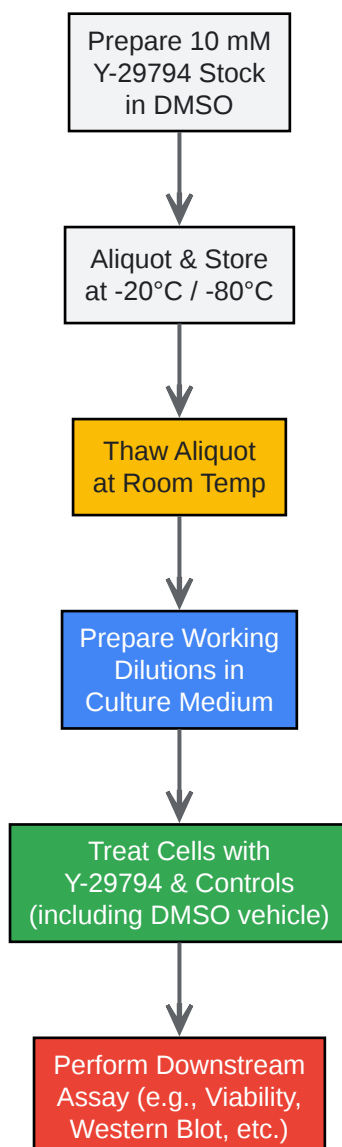
Y-29794 exerts its biological effects by inhibiting prolyl endopeptidase, which in turn has been shown to block the IRS1-AKT-mTORC1 survival signaling pathway.^{[1][2]} This pathway is crucial for cell proliferation, growth, and survival.



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Y-29794 inhibits the IRS1-AKT-mTORC1 signaling pathway.

The following diagram illustrates a general workflow for using the prepared **Y-29794** stock solution in a typical cell-based experiment.



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General workflow for using **Y-29794** in cell-based assays.

Important Considerations for Experimental Use:

- **Vehicle Control:** Always include a vehicle control (DMSO at the same final concentration as in the **Y-29794** treated samples) in your experiments to account for any effects of the solvent on the cells.[7]
- **Final DMSO Concentration:** The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced

toxicity or off-target effects.[7][8]

- Working Dilutions: Prepare working dilutions of **Y-29794** from the stock solution fresh for each experiment. It is recommended to perform serial dilutions in DMSO first before the final dilution into the aqueous culture medium to prevent precipitation of the compound.[8]
- Solubility in Aqueous Media: While **Y-29794** is highly soluble in DMSO, its solubility in aqueous media is significantly lower. When diluting the DMSO stock into culture medium, do so by adding the stock solution to the medium and mixing immediately and thoroughly to prevent precipitation.[5]

By following these guidelines, researchers can confidently prepare and utilize **Y-29794** stock solutions to investigate its biological effects and potential as a therapeutic agent.

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